4-Pentenoic acid, 4-methyl-, methyl ester
Overview
Description
“4-Pentenoic acid, 4-methyl-, methyl ester” is also known as “Methyl 4-pentenoate”. It is a chemical compound with the empirical formula C6H10O2 . This compound is also referred to as “4-Pentenoic acid methyl ester”, “Allylacetic acid methyl ester”, and "Methyl allylacetate" .
Molecular Structure Analysis
The molecular structure of “4-Pentenoic acid, 4-methyl-, methyl ester” can be represented by the SMILES stringCOC(=O)CCC=C
. The InChI representation is 1S/C6H10O2/c1-3-4-5-6(7)8-2/h3H,1,4-5H2,2H3
. The molecular weight of this compound is 114.14 . Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Pentenoic acid, 4-methyl-, methyl ester” include a refractive index of n20/D 1.415 . The compound has a molecular weight of 114.14 . For more detailed physical and chemical properties, it is recommended to refer to specific chemistry literature or databases.Scientific Research Applications
Synthesis of Pyrethroids Pesticides
4-Pentenoic acid, 4-methyl-, methyl ester serves as an important intermediate in the synthesis of pyrethroids pesticides. An improved method for industrial production involves starting materials like 3-methyl-2-buten-1-ol and trimethyl orthoacetate, leading to a product yield of 85.5% with 99.2% purity through Claisen rearrangement and transesterification reaction (Sagami method) (Chu-he, 2012).
Polyester Building Block from Pentoses
The compound is directly formed from pentoses using tin-containing silicates as catalysts. This process occurs under alkali-free conditions and results in a co-polymer containing functional groups from the ester in the polyester backbone. Its reactivity with trifluoroacetic anhydride and thiol-ene chemistry demonstrates potential for functionalizing new co-polymers (Elliot et al., 2017).
δ-Acyldienyl Anion Equivalent
Lithiated (E)-5-tosyl-4-pentenoic acid, prepared from 4-pentenoic acid, reacts with carbonyl compounds to afford 6-hydroxy acids. These acids are transformed into methyl (2E,4E)-6-hydroxydienoates or (Z)-γ-lactones, showcasing its utility in chemical synthesis (Caturla, Na´jera, & Varea, 1999).
Synthesis of 4-Aminomethyl-4-Butanolides
The esters of 5-amino-4-hydroxy-3-methylvaleric acids, derived from the reaction of esters of 3-methyl-4, 5-epoxy-2-pentenoic acid, are converted into methyl-substituted 4-aminomethyl-4-butanolides or 5-hydroxy-2-piperidones. This illustrates its application in the synthesis of complex organic compounds (Stanishevskii et al., 1975).
properties
IUPAC Name |
methyl 4-methylpent-4-enoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-6(2)4-5-7(8)9-3/h1,4-5H2,2-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTGLSKYONBFMMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCC(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70338524 | |
Record name | 4-Pentenoic acid, 4-methyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70338524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Pentenoic acid, 4-methyl-, methyl ester | |
CAS RN |
2258-59-5 | |
Record name | 4-Pentenoic acid, 4-methyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70338524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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